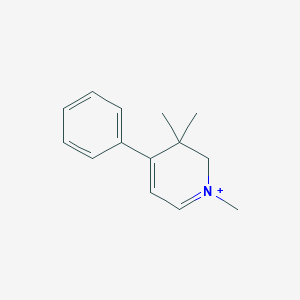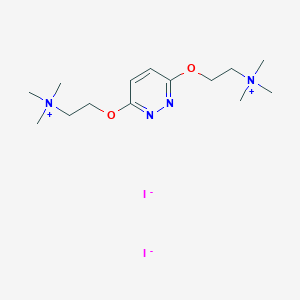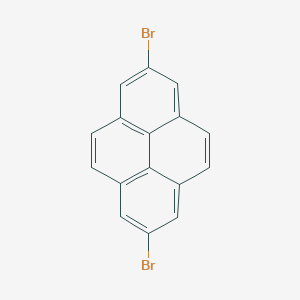
2,7-Dibromopyrene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,7-dibromopyrene derivatives and related compounds has been achieved through various methodologies. For instance, Guo Li-bing (2010) described the synthesis of 9,9-dialkyl-2,7-dibromofluorene from fluorene and bromine as starting materials, highlighting the efficiency and yield of the process (Guo Li-bing, 2010). Similarly, Zhangtao Zhao (2006) synthesized 2,7-Dibromofluorenone using fluorenone and bromine, exploring the influence of solvents and catalysts on yield (Zhangtao Zhao, 2006).
Molecular Structure Analysis
The molecular structure of 2,7-dibromopyrene derivatives has been thoroughly analyzed using various spectroscopic techniques. Run Chen et al. (2006) developed a general strategy for synthesizing 2,7-dibromo-9-heterofluorenes, providing insights into their structure and potential applications (Run Chen et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 2,7-dibromopyrene derivatives facilitates the creation of complex molecular architectures. Shin-ichiro Kato et al. (2018) synthesized hexaethynylpyrenes, demonstrating the effects of substituents on the physicochemical properties (Shin-ichiro Kato et al., 2018). Furthermore, Daijiro Hibi et al. (2016) explored the synthesis of extended pyrenoquinodimethanes, revealing their unique properties and reactivity (Daijiro Hibi et al., 2016).
Physical Properties Analysis
The physical properties of 2,7-dibromopyrene derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their application in material science. K. Chan et al. (2005) reported on poly(2,7-dibenzosilole), a polymer with promising blue light emitting properties, illustrating the impact of molecular design on material performance (K. Chan et al., 2005).
Chemical Properties Analysis
The chemical properties of 2,7-dibromopyrene derivatives, including their reactivity and potential for further functionalization, have been explored to create materials with specific characteristics. L. Ji et al. (2015) synthesized donor-acceptor pyrene derivatives, shedding light on their electronic and optical properties (L. Ji et al., 2015).
Aplicaciones Científicas De Investigación
Photochemical and Thermal Reactions : 2,7-dihydro-2,2,7,7-tetramethylpyrene, a related compound, is utilized in studying photochemical and thermal reactions (Hasler et al., 1993).
Detection of Iron Ions : It serves as a monomer in porous organic polymer nanotubes for highly selective and sensitive detection of Fe3+ (Wang, Guo, & Cao, 2017).
Semiconducting Polymers : 2,7-Dibromopyrene is a favorable building block for semiconducting polymers like poly(fluorene)s, important in polymer light-emitting diodes (PLEDs) (Kappaun et al., 2006).
Donor-Acceptor Compounds : It acts as a bridge for constructing donor-acceptor compounds (Ji et al., 2015).
Conversion into Pyrenoquinones : Its conversion into pyrenoquinones and related compounds is another application (Yamato et al., 1997).
Synthesis of 9-Heterofluorenes : A synthetic strategy for 2,7-dibromo-9-heterofluorenes facilitates the creation of new classes of inorganic and organic materials (Chen et al., 2006).
Organic Light-Emitting Devices : 2,7-Dibromopyrene has high emission quantum efficiency, making it suitable as a blue dopant in these devices (Wee et al., 2009).
Ullmann Coupling : It plays a role in Ullmann coupling on surfaces like Au(1 1 1), leading to the formation of extended polymers (Hu et al., 2020).
Electroluminescence Devices : Synthesized compounds with 4,9-dibromopyrene yield superior electroluminescence devices (Lee & Park, 2015).
Polymer Light-Emitting Diodes : 2,7-Dibromopyrene derivatives are promising for efficient blue-light-emitting devices (Marsitzky et al., 2001).
Synthesis of 2,7-Dibromofluorenone : This synthesis process uses water and iodine, yielding significant results (Zhao, 2006).
Electron Transport Applications : 2,7-substituted hexafluoro-9-heterofluorenes, which include 2,7-Dibromopyrene derivatives, are candidates for electron transport applications (Geramita et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,7-dibromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTQPXMEWQTTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545084 | |
| Record name | 2,7-Dibromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromopyrene | |
CAS RN |
102587-98-4 | |
| Record name | 2,7-Dibromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



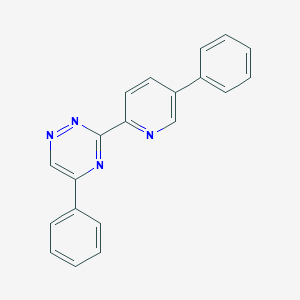
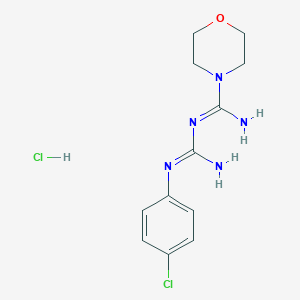
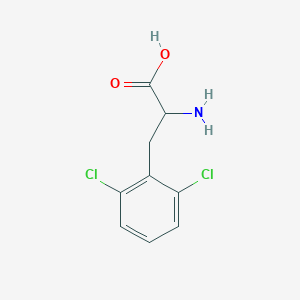
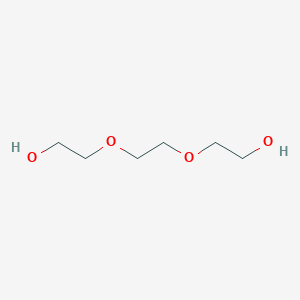
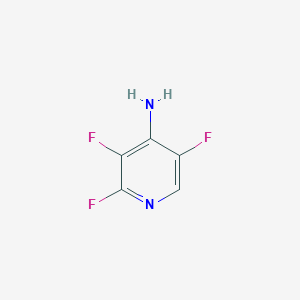
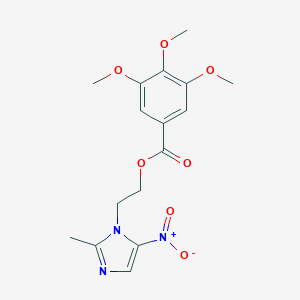
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
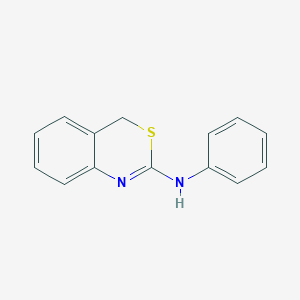
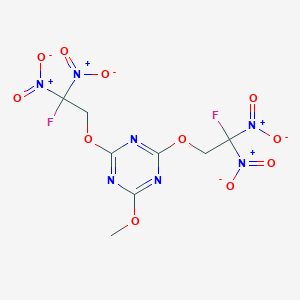
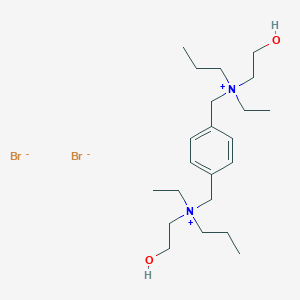
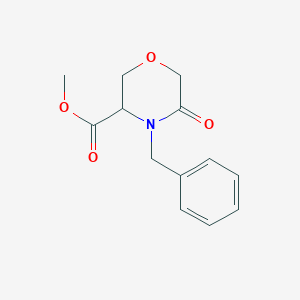
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
